6-((四氢噻吩-3-基)氧基)-N-(2,2,2-三氟乙基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

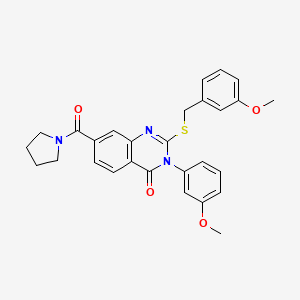

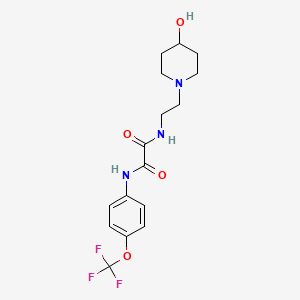

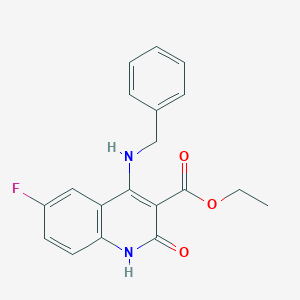

The compound 6-((tetrahydrothiophen-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. The specific compound appears to be a novel molecule, as the provided papers do not directly mention it but discuss related compounds.

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the preparation of various 6-substituted nicotinamides has been described, including those with methoxy, amino, and thio groups . Although the exact synthesis of 6-((tetrahydrothiophen-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide is not detailed in the provided papers, similar compounds have been synthesized using methods such as one-pot synthesis, which may involve coupling reactions and subsequent functional group transformations .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring, which is a common scaffold in many biologically active compounds. The substitution at the 6-position of the nicotinamide ring can significantly alter the molecule's properties and interactions with biological targets. The tetrahydrothiophen-3-yl group and the trifluoroethyl group in the compound of interest are likely to influence its binding affinity and selectivity towards its targets.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, depending on their substituents. The presence of a cyano group, as seen in related compounds, allows for reactions such as hydrolysis to form carboxamides . The tetrahydrothiophen-3-yl group may participate in nucleophilic substitution reactions, while the trifluoroethyl group could be involved in reactions due to its electron-withdrawing nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. Substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a methoxy group can increase lipophilicity, which may enhance the compound's ability to cross cell membranes . The trifluoroethyl group is known to increase the acidity of adjacent protons, which could affect the compound's reactivity and interactions with biological molecules.

科学研究应用

生化应用

烟酰胺在细胞代谢和能量产生中发挥着至关重要的作用。它作为烟酰胺腺嘌呤二核苷酸 (NAD+) 的前体,对 ATP 的产生和细胞能量传递至关重要。烟酰胺参与氧化应激调节及其对细胞炎症和细胞凋亡的细胞保护特性凸显了其在解决免疫功能障碍、糖尿病和年龄相关疾病中的重要性 (Maiese, Zhao, Jinling, & Shang, 2009)。此外,其抗氧化能力,尤其是在保护脑线粒体免受氧化损伤方面的能力,表明其在减轻神经退行性疾病方面具有潜力 (Kamat & Devasagayam, 1999)。

材料科学和有机合成

烟酰胺衍生物已被探索用于材料科学,特别是在分子导线和光电材料的开发中。π-延伸乙炔基和丁二炔基-2,5-二苯基-1,3,4-恶二唑衍生物的合成证明了烟酰胺类似物在创建具有理想电学和光学性质的材料中的用途 (Wang, Pålsson, Batsanov, & Bryce, 2006)。

治疗研究

对烟酰胺治疗应用的研究正在扩展,探索其在皮肤病、癌症预防和化妆品中的作用。其作为抗氧化剂的作用和参与 DNA 修复机制使烟酰胺成为预防和治疗皮肤病并可能抑制癌变的候选药物 (Surjana, Halliday, & Damian, 2010)。此外,烟酰胺在化妆品配方中的用途凸显了其在皮肤健康和护肤中的重要性 (Otte, Borelli, & Korting, 2005)。

属性

IUPAC Name |

6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2S/c13-12(14,15)7-17-11(18)8-1-2-10(16-5-8)19-9-3-4-20-6-9/h1-2,5,9H,3-4,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHBLTDVOOEIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((tetrahydrothiophen-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)

![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)

![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)

![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)